molecular formula C17H19FN2O2S B4729905 4-fluoro-N-[4-(pyrrolidin-1-yl)benzyl]benzenesulfonamide

4-fluoro-N-[4-(pyrrolidin-1-yl)benzyl]benzenesulfonamide

Cat. No.: B4729905
M. Wt: 334.4 g/mol
InChI Key: INNUJKKTRZBGPL-UHFFFAOYSA-N
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Description

4-Fluoro-N-[4-(pyrrolidin-1-yl)benzyl]benzenesulfonamide is an organic compound with the molecular formula C17H19FN2O2S. It is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-(pyrrolidin-1-yl)benzyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(pyrrolidin-1-yl)benzylamine. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[4-(pyrrolidin-1-yl)benzyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Fluoro-N-[4-(pyrrolidin-1-yl)benzyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(pyrrolidin-1-yl)benzyl]benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and the sulfonamide group play crucial roles in binding to target sites, influencing the compound’s biological activity. The pyrrolidine ring contributes to the compound’s overall conformation and its ability to interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-[4-(morpholin-4-yl)benzyl]benzenesulfonamide
  • 4-Fluoro-N-[4-(piperidin-1-yl)benzyl]benzenesulfonamide
  • 4-Fluoro-N-[4-(azepan-1-yl)benzyl]benzenesulfonamide

Uniqueness

4-Fluoro-N-[4-(pyrrolidin-1-yl)benzyl]benzenesulfonamide is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds with different nitrogen-containing rings, such as morpholine or piperidine. The fluorine atom also enhances its reactivity and binding affinity in various chemical and biological contexts .

Properties

IUPAC Name

4-fluoro-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-15-5-9-17(10-6-15)23(21,22)19-13-14-3-7-16(8-4-14)20-11-1-2-12-20/h3-10,19H,1-2,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNUJKKTRZBGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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